4,6-Bis[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and a sulfanyl group attached to a diethylmethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of dimethylphenylamino groups is achieved via nucleophilic substitution reactions, where dimethylphenylamine reacts with the triazine core. The final step involves the attachment of the sulfanyl group and the diethylmethanethioamide moiety through thiol-ene click chemistry or other suitable methods.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of temperature, pressure, and reaction time. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazine ring and amino groups can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylphenylamino groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazine core and amino groups allow it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.
Comparison with Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.
Sulfonamides: Compounds with similar sulfanyl groups but different core structures.
Amino-substituted triazines: Compounds with amino groups attached to the triazine ring.
Uniqueness: 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to its combination of a triazine core, dimethylphenylamino groups, and a sulfanyl-diethylmethanethioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30N6S2 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[4,6-bis(3,4-dimethylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C24H30N6S2/c1-7-30(8-2)24(31)32-23-28-21(25-19-11-9-15(3)17(5)13-19)27-22(29-23)26-20-12-10-16(4)18(6)14-20/h9-14H,7-8H2,1-6H3,(H2,25,26,27,28,29) |
InChI Key |
KZNJJKYCGVDNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C)C)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.